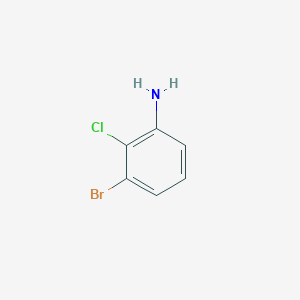

3-Bromo-2-chloroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNLHCGTRMCOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152247 | |

| Record name | Benzenamine, ar-bromo-ar-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118804-39-0 | |

| Record name | Benzenamine, ar-bromo-ar-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118804390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar-bromo-ar-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-2-chloroaniline

CAS Number: 56131-46-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-chloroaniline, a halogenated aniline (B41778) derivative of significant interest in organic synthesis and medicinal chemistry. This document consolidates key chemical data, detailed experimental protocols for its synthesis, and information on its applications and safety.

Chemical and Physical Properties

This compound is a disubstituted aniline serving as a versatile chemical intermediate.[1] Its physical and chemical properties are crucial for its application in synthesis and drug design. The data below has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56131-46-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅BrClN | [1][5][6] |

| Molecular Weight | 206.47 g/mol | [5][6] |

| Boiling Point | 267.1 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Appearance | Light brown or off-white solid | [3][5] |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)N | [7] |

| InChI | InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | [7] |

| Storage | 2-8 °C, Inert atmosphere, Keep in dark place | [6] |

Note: An experimental melting point for this compound was not found in the searched literature. The related isomer, 4-Bromo-2-chloroaniline, has a reported melting point of 67-70°C.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the structure and data for related compounds, the following characteristics can be expected.

Table 2: Expected Spectroscopic Features for this compound

| Technique | Expected Features |

| ¹H NMR | Signals expected in the aromatic region (approx. 6.5-7.5 ppm) for the three aromatic protons. A broad singlet for the -NH₂ protons. The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (approx. 110-150 ppm), corresponding to the six carbon atoms of the benzene (B151609) ring. |

| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine (approx. 3300-3500 cm⁻¹). Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). C=C ring stretching (approx. 1450-1600 cm⁻¹). C-Br and C-Cl stretching in the fingerprint region (<1000 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak pattern will be complex due to the isotopic distribution of both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a cluster of peaks for the molecular ion [M]⁺ and any fragments containing these halogens. The most prominent peaks in the molecular ion region would be expected at m/z 205 (C₆H₅⁷⁹Br³⁵ClN), 207 (C₆H₅⁸¹Br³⁵ClN and C₆H₅⁷⁹Br³⁷ClN), and 209 (C₆H₅⁸¹Br³⁷ClN).[8][9] |

Experimental Protocols

This compound is typically synthesized via the reduction of the corresponding nitrobenzene (B124822) precursor. Two common methods are detailed below.

Synthesis via Reduction with Tin(II) Chloride (SnCl₂)

This protocol describes the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829) using tin(II) chloride in ethanol (B145695).

Methodology:

-

A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and tin(II) chloride (SnCl₂, 12.97 g, 57.20 mmol) in ethanol (60 mL) is prepared in a round-bottom flask.[3]

-

The mixture is stirred and heated under reflux for 3 hours.[3]

-

Upon completion, the reaction mixture is cooled to room temperature.[3]

-

The reaction is quenched by the addition of deionized water and then extracted with ethyl acetate (B1210297).[3]

-

The organic layers are combined, washed with saturated brine, and dried over anhydrous sodium sulfate (B86663).[3]

-

The solvent is removed under reduced pressure to yield the crude product.[3]

-

The crude product is purified by silica (B1680970) gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:50) to afford this compound as an off-white solid (yield: 1.3 g, 55.2%).[3]

Synthesis via Reduction with Iron Powder

This protocol provides an alternative reduction method using iron powder in a mixed solvent system.

Methodology:

-

To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions.

-

The resulting mixture is stirred at room temperature for 16 hours.

-

The reaction mixture is then neutralized with a 5 N sodium hydroxide (B78521) (NaOH) solution.

-

The product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford the desired product (yield: 14.0 g, 100%).

Workflow Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from its nitro precursor, followed by purification.

Caption: General workflow for synthesis and purification of this compound.

Applications in Research and Drug Discovery

Halogenated anilines like this compound are valuable building blocks in the synthesis of complex organic molecules.[10] Their utility is primarily due to the presence of multiple reactive sites that allow for selective functionalization.

-

Pharmaceutical Intermediates: The aniline functional group and the halogen substituents can be modified through various reactions, such as diazotization, acylation, and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes them key precursors for the synthesis of heterocyclic compounds and other scaffolds found in many biologically active molecules and FDA-approved drugs.

-

Agrochemicals: Substituted anilines are also used in the development of new herbicides and pesticides.

-

Material Science: These compounds can serve as precursors for dyes and polymers.

While specific biological targets for this compound itself are not well-documented in publicly available literature, its role as a synthetic intermediate makes it a compound of interest for libraries aimed at drug discovery.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Classification

| Hazard Code | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

References

- 1. rsc.org [rsc.org]

- 2. 4-Bromo-2,6-dichloroaniline(697-88-1) 13C NMR [m.chemicalbook.com]

- 3. This compound | 56131-46-5 [chemicalbook.com]

- 4. This compound | CAS#:56131-46-5 | Chemsrc [chemsrc.com]

- 5. This compound 95.00% | CAS: 56131-46-5 | AChemBlock [achemblock.com]

- 6. achmem.com [achmem.com]

- 7. Benzenamine, ar-bromo-ar-chloro- | C6H5BrClN | CID 189585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. savemyexams.com [savemyexams.com]

- 10. rsc.org [rsc.org]

In-Depth Technical Guide to 3-Bromo-2-chloroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-chloroaniline, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, spectroscopic characteristics, established synthesis protocols, and its role in the creation of complex molecules.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C₆H₅BrClN.[1] The molecule consists of an aniline (B41778) core substituted with a bromine atom at the third position and a chlorine atom at the second position relative to the amino group. This specific substitution pattern imparts unique reactivity, making it a valuable building block in medicinal chemistry.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 56131-46-5 | [1] |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1] |

| Appearance | Off-white solid | [3] |

| Density | 1.7±0.1 g/cm³ | N/A |

| Boiling Point | 267.1±20.0 °C at 760 mmHg | N/A |

| Flash Point | 115.3±21.8 °C | N/A |

| SMILES | NC1=CC=CC(Br)=C1Cl | [2] |

| InChIKey | HKNLHCGTRMCOLV-UHFFFAOYSA-N | [4] |

Spectroscopic Analysis

While experimental spectral data for this compound are not widely available in the public domain, a predictive analysis based on the spectra of analogous compounds, such as 4-bromo-2-chloroaniline (B1269894) and other substituted anilines, allows for the characterization of its key spectroscopic features.[5][6]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the amino group. A broad singlet corresponding to the amine protons (-NH₂) would also be anticipated.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display six signals for the aromatic carbons. The carbons directly attached to the bromine, chlorine, and nitrogen atoms will exhibit characteristic chemical shifts. For instance, the carbon bonded to the amino group is expected to be shielded, while the carbons bonded to the halogens will be deshielded.

IR Spectroscopy (Predicted): The infrared spectrum of this compound is expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols: Synthesis of this compound

This compound is commonly synthesized via the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829). Two established methods for this transformation are detailed below.

Method 1: Reduction with Tin(II) Chloride

This protocol utilizes tin(II) chloride (SnCl₂) as the reducing agent in an ethanol (B145695) solvent.

Procedure:

-

A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and tin(II) chloride (12.97 g, 57.20 mmol) in ethanol (60 mL) is prepared.[3]

-

The mixture is stirred and heated under reflux for 3 hours.[3]

-

Upon completion, the reaction mixture is cooled to room temperature.[3]

-

The reaction is quenched with deionized water and the product is extracted with ethyl acetate (B1210297).[3]

-

The organic layers are combined, washed with saturated brine, and dried over anhydrous sodium sulfate.[3]

-

The solvent is removed under reduced pressure.[3]

-

The crude product is purified by silica (B1680970) gel column chromatography using a 1:50 mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as an off-white solid.[3]

Method 2: Reduction with Iron Powder

This alternative method employs iron powder in a mixed solvent system.

Procedure:

-

To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions.[1]

-

The resulting mixture is stirred at room temperature for 16 hours.[1]

-

The mixture is then neutralized with a 5 N sodium hydroxide (B78521) solution.[1]

-

The product is extracted with ethyl acetate.[1]

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[1]

-

The residue is purified by flash column chromatography on silica gel with a 10:1 mixture of petroleum ether and ethyl acetate to afford the desired product.[1]

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene using the iron powder reduction method.

Caption: Synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2][7][8] Its utility stems from the presence of multiple reactive sites—the amino group and the two different halogen atoms—which can be selectively functionalized.

The amino group can undergo various transformations, such as diazotization, acylation, and alkylation. The bromine and chlorine atoms provide handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can also be exploited for sequential, site-selective modifications. While specific drug candidates derived from this compound are not extensively documented in publicly available literature, the broader class of halogenated anilines are crucial precursors for a wide range of bioactive compounds, including kinase inhibitors and other therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is harmful if inhaled.[9] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound;CAS No.:56131-46-5 [chemshuttle.com]

- 3. This compound | 56131-46-5 [chemicalbook.com]

- 4. Benzenamine, ar-bromo-ar-chloro- | C6H5BrClN | CID 189585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 8. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 9. 56131-46-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

In-Depth Technical Guide to the Physical Properties of 3-Bromo-2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-2-chloroaniline, a key intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound, with the CAS number 56131-46-5, is a halogenated aromatic amine. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Boiling Point | 267.1 ± 20.0 °C at 760 mmHg | N/A |

| Density | 1.7 ± 0.1 g/cm³ | N/A |

| Flash Point | 115.3 ± 21.8 °C | N/A |

| XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829).[2]

Materials:

-

1-bromo-2-chloro-3-nitrobenzene

-

Tin(II) chloride (SnCl₂)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

A solution of 1-bromo-2-chloro-3-nitrobenzene (11.44 mmol) and SnCl₂ (57.20 mmol) in 60 mL of ethanol is prepared in a round-bottom flask.[2]

-

The mixture is stirred and heated under reflux for 3 hours.[2]

-

Upon completion, the reaction mixture is cooled to room temperature.[2]

-

The reaction is quenched by the addition of deionized water.[2]

-

The product is extracted with ethyl acetate.[2]

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[2]

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:50) as the eluent to yield this compound as an off-white solid.[2]

A logical workflow for the synthesis and purification process is outlined in the following diagram.

Caption: Workflow for the synthesis and purification of this compound.

Spectral Data

General Protocol for NMR Sample Preparation: For ¹H and ¹³C NMR analysis, a sample of this compound should be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[3]

The logical relationship of key physical properties is depicted in the diagram below.

Caption: Interrelation of key physical properties of this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the supplier.

References

Navigating the Solubility of 3-Bromo-2-chloroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility characteristics of 3-bromo-2-chloroaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a qualitative summary based on the behavior of analogous halogenated anilines, coupled with a detailed, robust experimental protocol for researchers to determine precise solubility values.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For halogenated anilines, the aromatic ring and halogen atoms contribute to nonpolar characteristics, while the amino (-NH2) group provides a site for hydrogen bonding with polar protic solvents. The interplay of these structural features dictates the compound's solubility across a spectrum of organic solvents.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amino group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Cl, C-Br, and C-N bonds of the molecule. |

| Nonpolar Aromatic | Toluene, Benzene (B151609) | Soluble | The nonpolar aromatic ring of the aniline (B41778) derivative interacts favorably with the aromatic solvent via London dispersion forces and potential pi-pi stacking. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Similar polarity and the ability to engage in dipole-dipole interactions make these effective solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant interaction with nonpolar aliphatic solvents, which only offer weak London dispersion forces. |

| Aqueous | Water | Insoluble | The large, hydrophobic structure from the benzene ring and halogen substituents significantly outweighs the hydrophilic contribution of the single amino group.[1] |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The saturation shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a compound.[2][3] It is a reliable technique for generating precise quantitative data.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials and Apparatus:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Screw-capped vials (e.g., 4 mL or 20 mL glass vials with PTFE-lined caps)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a screw-capped vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and this should be determined during preliminary testing.[4][5]

-

Phase Separation: After equilibration, allow the vials to rest at the experimental temperature for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial or carefully draw the supernatant using a syringe fitted with a chemical-resistant filter. This step is critical to prevent solid particles from interfering with the analysis.

-

Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a calibration curve prepared from known standards of this compound.

-

Calculation: Calculate the solubility of the original saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

-

Verification: It is good practice to analyze the remaining solid at the end of the experiment (e.g., by DSC or XRPD) to confirm that no phase transition or degradation has occurred during the equilibration period.[2]

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of solubility determination.

References

3-Bromo-2-chloroaniline: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 3-Bromo-2-chloroaniline, a key intermediate in various synthetic processes. This document summarizes available data on its melting and boiling points, outlines experimental protocols for their determination and synthesis, and presents a logical workflow for its preparation.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while a boiling point has been reported, a specific, experimentally verified melting point is not consistently available in the reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | |

| Molecular Weight | 206.47 g/mol | |

| CAS Number | 56131-46-5 | |

| Appearance | Off-white to light brown solid | [1][2] |

| Boiling Point | 267.1 ± 20.0 °C at 760 mmHg | [3] |

| Melting Point | Not explicitly available in cited literature | |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

For comparison, the melting points of related isomers are:

-

3-Bromoaniline (B18343): 16.8-18 °C[6][7]

Experimental Protocols

General Protocol for Melting and Boiling Point Determination

Objective: To determine the melting and boiling points of a solid organic compound such as this compound.

Materials:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Boiling point apparatus (e.g., micro boiling point setup)

-

Capillary tubes (sealed at one end for melting point, open at both ends for boiling point)

-

Thermometer

-

Heating mantle or oil bath

-

Sample of this compound

Melting Point Determination Protocol:

-

A small amount of the crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination Protocol (Micro method):

-

A small amount of the liquid sample is introduced into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The apparatus is heated gently.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Synthesis of this compound

Reaction: Reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829) to this compound.

Materials:

-

1-bromo-2-chloro-3-nitrobenzene

-

Iron powder or Tin(II) chloride (SnCl₂)

-

Acetic acid (if using iron)

-

Water

-

Sodium hydroxide (B78521) (NaOH) solution (if using iron)

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether and ethyl acetate for eluent

Protocol using Iron Powder:

-

To a mixture of 1-bromo-2-chloro-3-nitrobenzene, acetic acid, ethanol, and water, iron powder is added in portions at room temperature.

-

The resulting mixture is stirred for an extended period (e.g., 16 hours).

-

The reaction is then neutralized with a sodium hydroxide solution.

-

The product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel.

Protocol using Tin(II) Chloride:

-

A mixture of 1-bromo-2-chloro-3-nitrobenzene and Tin(II) chloride in ethanol is stirred and refluxed for several hours (e.g., 3 hours).[1]

-

After cooling, the reaction is quenched with deionized water.[1]

-

The product is extracted with ethyl acetate.[1]

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as an off-white solid.[1]

Workflow and Diagrams

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. This compound | 56131-46-5 [chemicalbook.com]

- 2. This compound 95.00% | CAS: 56131-46-5 | AChemBlock [achemblock.com]

- 3. This compound | CAS#:56131-46-5 | Chemsrc [chemsrc.com]

- 4. 4-Bromo-2-chloroaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-Bromo-2-chloroaniline 98 38762-41-3 [sigmaaldrich.com]

- 6. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]

- 7. 3-bromoaniline [stenutz.eu]

The Versatile Building Block: A Technical Guide to 3-Bromo-2-chloroaniline for Researchers and Drug Development Professionals

An in-depth exploration of the synonyms, properties, synthesis, and applications of 3-Bromo-2-chloroaniline, a key intermediate in the development of targeted therapeutics.

Introduction

This compound is a halogenated aromatic amine that serves as a pivotal starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both bromine and chlorine atoms on the aniline (B41778) core, provides medicinal chemists with versatile handles for molecular elaboration. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed synthetic protocols, and its significant role in the development of kinase inhibitors for targeted cancer therapy.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research and development. This compound is known by several names and identifiers across various chemical databases and suppliers.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Numbers | 56131-46-5, 118804-39-0 |

| Molecular Formula | C₆H₅BrClN |

| InChI | InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 |

| InChIKey | HKNLHCGTRMCOLV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)N |

| PubChem CID | 189585 |

| MDL Number | MFCD11848536 |

| EC Number | 851-287-1 |

| DTXSID | DTXSID70152247 |

| Alternative Names | Benzenamine, 3-bromo-2-chloro- |

| Bromochloroaniline |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, reaction optimization, and formulation. The key properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 206.47 g/mol |

| Appearance | Light brown solid |

| Purity | Typically ≥ 95% |

| Boiling Point | 267.1 ± 20.0 °C at 760 mmHg |

| Flash Point | 115.3 ± 21.8 °C |

| Density | 1.7 ± 0.1 g/cm³ |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; slightly soluble in water. |

| Storage | Store at 0-8 °C in a dark place under an inert atmosphere. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a nitrated precursor. Two common experimental protocols are detailed below.

Synthesis via Reduction with Tin(II) Chloride

This method involves the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829) using tin(II) chloride.

Procedure:

-

A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and tin(II) chloride (SnCl₂) (12.97 g, 57.20 mmol) in ethanol (60 mL) is prepared in a round-bottom flask.[1]

-

The mixture is stirred and heated under reflux for 3 hours.[1]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction is quenched with deionized water and the product is extracted with ethyl acetate (B1210297).

-

The organic layers are combined, washed with saturated brine, and dried over anhydrous sodium sulfate (B86663).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:50) to yield this compound as an off-white solid.[1]

Synthesis via Reduction with Iron Powder

This alternative method utilizes iron powder for the reduction of the nitro group.

Procedure:

-

To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions.[2]

-

The resulting mixture is stirred at room temperature for 16 hours.[2]

-

The reaction mixture is then neutralized with a 5 N sodium hydroxide (B78521) (NaOH) solution.

-

The product is extracted with ethyl acetate.

-

The organic layer is washed with brine and dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product.[2]

Application in Drug Discovery: Targeting the Raf-MEK-ERK Signaling Pathway

This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The presence of both bromo and chloro substituents allows for selective and sequential functionalization, making it a valuable scaffold for creating libraries of compounds to screen against various biological targets.

Derivatives of this compound have been explored as inhibitors of the Raf-MEK-ERK signaling pathway (also known as the MAPK/ERK pathway). This pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway, often through mutations in genes like BRAF, is a hallmark of many cancers.

The core logic of this pathway involves a cascade of phosphorylation events, where an upstream kinase activates a downstream kinase. Raf kinases (A-Raf, B-Raf, and C-Raf) are activated by the small GTPase Ras and subsequently phosphorylate and activate MEK kinases (MEK1 and MEK2). MEK, in turn, phosphorylates and activates ERK (also known as MAPK), which then translocates to the nucleus to regulate gene expression, leading to cell proliferation.

Figure 1: The Raf-MEK-ERK Signaling Pathway and the point of intervention for Raf inhibitors.

As illustrated in Figure 1, inhibitors derived from scaffolds like this compound can be designed to target and block the activity of Raf kinases. This inhibition prevents the downstream phosphorylation of MEK and ERK, thereby halting the signal for cell proliferation and survival. This targeted approach is a cornerstone of modern cancer therapy, aiming to selectively kill cancer cells with minimal damage to healthy tissues. Patent literature describes the use of substituted anilines, including derivatives of this compound, in the development of Raf inhibitors. These compounds are designed to fit into the ATP-binding pocket of the Raf kinase, preventing it from carrying out its function.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and life sciences industries. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for complex molecular architectures. The strategic placement of its bromo and chloro substituents offers a versatile platform for the synthesis of targeted therapeutics, particularly kinase inhibitors aimed at dysregulated signaling pathways in cancer, such as the Raf-MEK-ERK pathway. As the demand for more specific and effective drugs continues to grow, the importance of foundational molecules like this compound in driving innovation in drug discovery is set to increase.

References

From Dyes to Drugs: An In-depth Technical Guide to the Discovery and History of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the rich history of substituted anilines, tracing their journey from the foundation of the synthetic dye industry to their pivotal role in the development of modern pharmaceuticals. This document provides a comprehensive overview of the key discoveries, experimental protocols, and mechanisms of action that have established substituted anilines as a cornerstone of medicinal chemistry.

The Dawn of the Aniline (B41778) Era: From Indigo to Mauveine

Aniline, the simplest aromatic amine, was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo.[1] Initially named "Crystallin," this compound was independently discovered by several other chemists, who gave it various names such as "kyanol" and "aniline oil."[1] It was August Wilhelm von Hofmann who, in 1843, definitively showed that these were all the same substance, which became widely known as aniline.[1]

A pivotal moment in the history of aniline, and indeed industrial chemistry, occurred in 1856. While attempting to synthesize the anti-malarial drug quinine, William Henry Perkin, a student of Hofmann, accidentally discovered the first synthetic dye, mauveine, from the oxidation of impure aniline.[2][3] This serendipitous discovery ignited the synthetic dye industry, with Germany, in particular, capitalizing on this new chemistry to build a massive industrial base, exemplified by the founding of BASF (Badische Anilin- und Soda-Fabrik).[1][4]

The Rise of Aniline-Based Pharmaceuticals: Early Analgesics

The late 19th century saw the therapeutic potential of aniline derivatives being explored, leading to the development of the first synthetic analgesics and antipyretics.

Acetanilide (B955) and Phenacetin (B1679774): The Precursors to Modern Pain Relief

Acetanilide, introduced in 1886 under the brand name Antifebrin, was one of the first aniline derivatives to be used as a fever reducer and pain reliever.[5] Its antipyretic properties were discovered by accident when it was mistakenly sent to doctors who had ordered a parasite medication.[5] While effective, acetanilide exhibited significant toxicity, including the potential to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[5][6]

In an effort to find a safer alternative, phenacetin (p-ethoxyacetanilide) was developed and introduced in 1887.[7] For nearly a century, phenacetin was a common component of analgesic mixtures. However, concerns about its own toxicities, including kidney damage and carcinogenicity, eventually led to its ban in many countries in the 1980s.[5][7]

It was later discovered that both acetanilide and phenacetin are prodrugs, meaning they are metabolized in the body to the active compound, paracetamol (acetaminophen).[5][6]

Paracetamol (Acetaminophen): A Safer Alternative

Paracetamol was first synthesized in 1878 by Harmon Northrop Morse.[8][9] However, its medicinal properties were not fully recognized until the mid-20th century. Research in the late 1940s identified paracetamol as the major and active metabolite of acetanilide.[8] This realization, coupled with its more favorable safety profile compared to its predecessors, led to its commercial introduction in the 1950s.[6][8] Today, paracetamol is one of the most widely used over-the-counter pain relievers and fever reducers in the world.[9]

Table 1: Comparative Toxicity of Early Aniline-Based Analgesics

| Compound | Chemical Name | Oral LD50 (Rat) | Oral LD50 (Mouse) | Key Toxicities |

| Acetanilide | N-phenylacetamide | 800 mg/kg[10] | 1210 mg/kg[10] | Methemoglobinemia, liver and kidney damage[5] |

| Phenacetin | N-(4-ethoxyphenyl)acetamide | 1650 mg/kg[11] | 866 mg/kg[11] | Kidney damage, carcinogenicity[5][7] |

| Paracetamol | N-(4-hydroxyphenyl)acetamide | 1944 - 3700 mg/kg[2][12] | ~400 - 900 mg/kg[2] | Liver damage in high doses[12] |

Table 2: In Vitro and Ex Vivo IC50 Values of Acetaminophen (B1664979) for COX-1 and COX-2

| Condition | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Selectivity (COX-1/COX-2) |

| In Vitro | 113.7[13][14] | 25.8[13][14] | 4.4-fold for COX-2[13][14] |

| Ex Vivo | 105.2[1][13] | 26.3[1][13] | ~4-fold for COX-2[1] |

The Miracle Drugs: Sulfonamides and the Dawn of the Antibiotic Era

The discovery of sulfonamides, a class of substituted anilines, revolutionized medicine and marked the beginning of the antibiotic era.

In the 1930s, Gerhard Domagk, a German pathologist and bacteriologist, was systematically screening synthetic dyes for antibacterial activity. He discovered that a red dye called Prontosil was effective in treating streptococcal infections in mice.[15] It was later shown by French researchers that Prontosil was a prodrug, and its active metabolite in the body was sulfanilamide (B372717), a simpler aniline derivative.[15][16] This discovery, for which Domagk was awarded the 1939 Nobel Prize in Medicine, ushered in the age of "sulfa drugs."[17]

Sulfonamides were the first drugs to effectively treat a wide range of bacterial infections and were widely used during World War II to prevent infections in wounded soldiers.[15][16]

Table 3: Toxicity Data for Sulfanilamide

| Compound | Chemical Name | Oral LD50 (Rat) | Oral LD50 (Mouse) |

| Sulfanilamide | 4-aminobenzenesulfonamide | 3900 mg/kg[18][19] | 3000 mg/kg[18][19] |

Local Anesthetics: The Development of Lidocaine (B1675312)

The search for safer and more effective local anesthetics led to the development of lidocaine, an amino amide-type anesthetic derived from an aniline analog. In 1943, Swedish chemists Nils Löfgren and Bengt Lundqvist synthesized a new compound they named xylocaine, which would later be known as lidocaine.[13][20]

Lidocaine offered significant advantages over existing local anesthetics, including a faster onset of action, longer duration, and a lower risk of allergic reactions.[14][20] It was first marketed in 1949 and quickly became a widely used local anesthetic in medicine and dentistry.[13][20]

Mechanisms of Action: Signaling Pathways

The therapeutic effects of substituted anilines are a result of their interaction with specific biological pathways.

Paracetamol (Acetaminophen): Inhibition of Cyclooxygenase (COX)

The primary mechanism of action of paracetamol is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of pain and fever.[21] While the exact mechanism is still debated, evidence suggests that paracetamol is a selective inhibitor of COX-2.[13][14] This selectivity may explain its potent analgesic and antipyretic effects with weaker anti-inflammatory activity compared to non-steroidal anti-inflammatory drugs (NSAIDs).[22] Some research also points to a central mechanism of action involving the activation of descending serotonergic pathways and interaction with the endocannabinoid system.[21][23]

Caption: Mechanism of action of Paracetamol.

Sulfonamides: Inhibition of Folic Acid Synthesis

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase.[1][9] This enzyme is crucial for the synthesis of folic acid in bacteria, a vitamin necessary for the production of DNA, RNA, and proteins.[2][9] Because bacteria must synthesize their own folic acid, while humans obtain it from their diet, sulfonamides are selectively toxic to bacteria.[2][9]

Caption: Mechanism of action of Sulfonamides.

Lidocaine: Blockade of Voltage-Gated Sodium Channels

Lidocaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[13][18] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[14] By blocking the transmission of nerve impulses, lidocaine produces a temporary loss of sensation in the area of application.[18]

Caption: Mechanism of action of Lidocaine.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key substituted anilines.

Synthesis of Acetanilide from Aniline

This procedure demonstrates the acetylation of an aromatic amine to form an amide.

Materials:

-

Aniline

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Zinc dust (optional, to prevent oxidation of aniline)

-

Ice-cold water

-

Round bottom flask

-

Reflux condenser

-

Beaker

-

Buchner funnel and filter flask

Procedure:

-

In a round bottom flask, combine 10 mL of aniline, 20 mL of a mixture of acetic anhydride and glacial acetic acid, and a small amount of zinc dust.

-

Attach a reflux condenser and gently heat the mixture in an oil bath for 15-20 minutes.

-

Pour the hot mixture into a beaker containing ice-cold water while stirring constantly.

-

Stir vigorously to hydrolyze any excess acetic anhydride.

-

Collect the precipitated crude acetanilide by vacuum filtration using a Buchner funnel.

-

The crude product can be purified by recrystallization from hot water.

Caption: Workflow for the synthesis of Acetanilide.

Synthesis of p-Aminophenol from p-Nitrophenol

This reduction is a key step in the synthesis of paracetamol.

Materials:

-

p-Nitrophenol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Palladium on carbon (Pd/C) catalyst

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Erlenmeyer flask

-

Ice/salt bath

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 4 g of NaOH in 10 mL of deionized water and cool to room temperature.[17]

-

Add 0.56 g of NaBH₄ and 50 mg of 5% Pd/C to the cooled NaOH solution.[17]

-

Cool the mixture in an ice/salt bath to -12 °C.[17]

-

Slowly add 1 g of p-nitrophenol with magnetic stirring over 30 minutes, maintaining the temperature around 15 °C.[17]

-

The completion of the reaction can be monitored by the disappearance of the yellow color of the p-nitrophenolate.

-

The product, p-aminophenol, can be isolated from the reaction mixture.

Caption: Workflow for the synthesis of p-Aminophenol.

Synthesis of Paracetamol from p-Aminophenol

This procedure involves the acetylation of p-aminophenol.

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Water

-

Erlenmeyer flask

-

Water bath

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

In an Erlenmeyer flask, combine 3.3 g of p-aminophenol and 9 mL of water.[17]

-

Add 3.6 mL of acetic anhydride dropwise while constantly stirring the mixture.[17]

-

Heat the mixture in a water bath at 60 °C until the solid completely dissolves.[17]

-

Continue stirring for an additional 10 minutes.[17]

-

Cool the solution in an ice bath to induce crystallization.[17]

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.[17]

Caption: Workflow for the synthesis of Paracetamol.

Synthesis of Sulfanilamide from Aniline

This is a multi-step synthesis that is a classic example in organic chemistry education.

Step 1: Synthesis of Acetanilide

-

Follow the protocol in section 6.1.

Step 2: Synthesis of p-Acetamidobenzenesulfonyl Chloride

-

Place 0.5 g of dry acetanilide in a dry 25-mL Erlenmeyer flask.

-

Carefully add 1.25 mL of chlorosulfonic acid dropwise.

-

After the initial reaction subsides (about 10 minutes), heat the mixture in a hot water bath for 10 minutes.

-

Slowly and cautiously pour the reaction mixture into 7 mL of ice water with stirring.

-

Collect the solid p-acetamidobenzenesulfonyl chloride by vacuum filtration.

Step 3: Synthesis of p-Acetamidobenzenesulfonamide

-

Transfer the moist p-acetamidobenzenesulfonyl chloride to a flask.

-

Add 15 mL of concentrated aqueous ammonia.

-

Heat the mixture gently.

-

Cool the mixture to precipitate the p-acetamidobenzenesulfonamide and collect it by filtration.

Step 4: Hydrolysis to Sulfanilamide

-

Transfer the p-acetamidobenzenesulfonamide to a flask and add dilute hydrochloric acid.

-

Boil the mixture to hydrolyze the acetyl group.

-

Cool the solution and neutralize it with sodium bicarbonate to precipitate the sulfanilamide.

-

The crude sulfanilamide can be purified by recrystallization.

Caption: Multi-step synthesis of Sulfanilamide.

Synthesis of Lidocaine from 2,6-Dimethylaniline (B139824)

This two-step synthesis produces the widely used local anesthetic.

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

-

Dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Add α-chloroacetyl chloride to the solution.

-

Heat the solution to 40-50 °C for ten minutes.

-

Add a solution of sodium acetate (B1210297) in water and cool the mixture in an ice bath to precipitate the product.

-

Collect the α-chloro-2,6-dimethylacetanilide by vacuum filtration.

Step 2: Synthesis of Lidocaine

-

Suspend the α-chloro-2,6-dimethylacetanilide in toluene.

-

Add diethylamine (B46881) and reflux the mixture for 4 hours.

-

After cooling, filter off the precipitated diethylammonium (B1227033) chloride.

-

The filtrate, containing lidocaine, can then be worked up to isolate the final product.

Caption: Two-step synthesis of Lidocaine.

Logical Relationships in the Development of Aniline-Based Analgesics

The evolution of aniline-based analgesics is a clear example of iterative drug development, driven by the need to improve safety and efficacy.

Caption: Logical progression of Aniline-based analgesics.

Conclusion

The discovery and development of substituted anilines represent a remarkable chapter in the history of science and medicine. From the accidental discovery of a synthetic dye that transformed the textile industry to the rational design of life-saving drugs, the journey of these compounds highlights the profound impact of organic chemistry on human health and society. The principles learned from the study of substituted anilines continue to inform modern drug discovery, and their versatile chemical scaffold ensures their enduring relevance in the ongoing quest for new and improved therapeutics.

References

- 1. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. adooq.com [adooq.com]

- 4. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. journal.bcrec.id [journal.bcrec.id]

- 10. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. openaccesspub.org [openaccesspub.org]

- 14. Synthesis of p-aminophenol from p-nitrophenol reduction over Pd@ZIF-8 | Semantic Scholar [semanticscholar.org]

- 15. bio.vu.nl [bio.vu.nl]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. uprm.edu [uprm.edu]

- 18. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lobachemie.com [lobachemie.com]

- 20. Paracetamol poisoning - Wikipedia [en.wikipedia.org]

- 21. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 22. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

3-Bromo-2-chloroaniline chemical formula and exact mass

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for 3-Bromo-2-chloroaniline, a significant intermediate in organic and pharmaceutical synthesis.

Core Chemical Data

This compound is a halogenated aromatic amine with the IUPAC name this compound. Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₅BrClN | [1][2][3][4][5] |

| Exact Mass | 204.92939 Da | [2][6][7] |

| Molecular Weight | 206.47 g/mol | [1][2] |

| CAS Number | 56131-46-5 | [3][4][8] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of a nitrobenzene (B124822) precursor. The following is a representative experimental protocol.

Synthesis of this compound from 1-Bromo-2-chloro-3-nitrobenzene (B1291829)

This procedure outlines the reduction of 1-bromo-2-chloro-3-nitrobenzene using tin(II) chloride.

Materials:

-

1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol)

-

Tin(II) chloride (SnCl₂) (12.97 g, 57.20 mmol)

-

Ethanol (B145695) (60 mL)

-

Deionized water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Procedure:

-

A solution of 1-bromo-2-chloro-3-nitrobenzene and SnCl₂ in ethanol is prepared in a round-bottom flask.[1][8]

-

The mixture is stirred and heated under reflux for 3 hours.[1][8]

-

Upon completion, the reaction mixture is cooled to room temperature.[1][8]

-

The reaction is quenched with deionized water and the product is extracted with ethyl acetate.[1][8]

-

The organic layers are combined, washed with saturated brine, and dried over anhydrous sodium sulfate.[1][8]

-

The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:50) to yield this compound as an off-white solid.[1][8]

An alternative method involves the use of iron powder and acetic acid for the reduction of the nitro group.[1]

Logical Relationships

The following diagram illustrates the fundamental relationship between the compound's name and its core chemical properties.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Benzenamine, ar-bromo-ar-chloro- | C6H5BrClN | CID 189585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95.00% | CAS: 56131-46-5 | AChemBlock [achemblock.com]

- 4. This compound;CAS No.:56131-46-5 [chemshuttle.com]

- 5. achmem.com [achmem.com]

- 6. This compound | CAS#:56131-46-5 | Chemsrc [chemsrc.com]

- 7. 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 56131-46-5 [chemicalbook.com]

Methodological & Application

Synthesis of 3-Bromo-2-chloroaniline from 1-bromo-2-chloro-3-nitrobenzene

Application Note: Selective Synthesis of 3-Bromo-2-chloroaniline

AN-CHEM-028

Topic:

Introduction

The reduction of halogenated nitroaromatic compounds is a critical transformation in organic synthesis, yielding halogenated anilines that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] The primary challenge in this synthesis is achieving high chemoselectivity: reducing the nitro group to an amine while preserving the carbon-halogen bonds, as dehalogenation is a common side reaction with many standard reduction methods.[1][3] This document provides detailed protocols for the selective synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene (B1291829) using two common and effective methods: reduction with stannous chloride (SnCl₂) and reduction with iron (Fe) powder.

Comparative Data of Reduction Methods

The selection of a reducing agent is crucial for the successful synthesis of halogenated anilines. While catalytic hydrogenation is a powerful technique, it often requires specialized catalysts like sulfided platinum or ruthenium to prevent dehalogenation.[4][5] More traditional methods using metals or metal salts under acidic or neutral conditions are often robust, cost-effective, and highly selective.[6][7] The table below summarizes common methods compatible with halogenated substrates.

| Reducing System | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Metal Salt Reduction | Stannous chloride (SnCl₂) | Ethanol (B145695) | Reflux (~78°C) | 3 | ~55% | A mild method effective for reducing nitro groups in the presence of other reducible functionalities.[7][8][9] Work-up can be challenging due to tin salts.[10] |

| Metal/Acid Reduction | Iron (Fe) powder / Acetic acid | Ethanol / Water | 20 (Room Temp) | 16 | Up to 100% | A classic, cost-effective, and highly chemoselective method that avoids dehalogenation.[6][8] |

| Catalytic Hydrogenation | Sulfided Platinum on Carbon (Pt(S)/C) | Tetrahydrofuran (THF) | ~37 | 8 | >90% | Offers high selectivity with low catalyst loading under mild temperature and pressure, minimizing hydrodehalogenation.[4] |

| Catalytic Hydrogenation | Raney® Nickel | Methanol or Ethanol | 25 - 60 | 2 - 8 | >90% | Often preferred over Pd/C for substrates where dehalogenation of aryl chlorides and bromides is a concern.[3][11] |

Experimental Protocols

The following protocols are detailed procedures for the synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene.

Protocol 1: Reduction using Stannous Chloride (SnCl₂)

This protocol employs stannous chloride in ethanol to selectively reduce the nitro group.[8]

Materials:

-

1-bromo-2-chloro-3-nitrobenzene

-

Stannous chloride (SnCl₂)

-

Ethanol (EtOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Deionized water

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Procedure:

-

Combine 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and stannous chloride (12.97 g, 57.20 mmol) in a round-bottom flask containing ethanol (60 mL).[8]

-

Stir the mixture and heat it to reflux. Maintain the reflux for 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to room temperature.[8]

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[8]

-

Combine the organic layers and wash with saturated brine solution.[8]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[8]

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:50 v/v) to afford this compound as an off-white solid.[8]

Protocol 2: Reduction using Iron (Fe) Powder and Acetic Acid

This protocol utilizes iron powder in an acidic aqueous ethanol solution, a classic and highly efficient method for nitro group reduction.[8]

Materials:

-

1-bromo-2-chloro-3-nitrobenzene

-

Iron (Fe) powder

-

Acetic acid (HOAc)

-

Ethanol (EtOH)

-

Deionized water

-

5 N Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a mixture of acetic acid (20 mL), ethanol (120 mL), and deionized water (40 mL) in a round-bottom flask, add 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol).[8]

-

At room temperature, add iron powder (10.7 g, 190.70 mmol) in portions to the stirring mixture.[8]

-

Continue stirring the resulting mixture at room temperature for 16 hours. Monitor the reaction by TLC.[8]

-

After the reaction is complete, carefully neutralize the mixture with a 5 N sodium hydroxide (NaOH) solution.[8]

-

Extract the mixture with ethyl acetate.[8]

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[8]

-

Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to obtain the desired product.[8]

Visualized Workflow and Reaction

Caption: General experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for the reduction of 1-bromo-2-chloro-3-nitrobenzene.

References

- 1. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly selective hydrogenation of halogenated nitroarenes over Ru/CN nanocomposites by in situ pyrolysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. benchchem.com [benchchem.com]

3-Bromo-2-chloroaniline: A Versatile Intermediate in Organic Synthesis for Drug Discovery and Agrochemical Development

Jamestown, New York - 3-Bromo-2-chloroaniline is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern on the aniline (B41778) ring provides a versatile scaffold for the construction of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their synthetic endeavors.

Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of various therapeutic agents. Its utility is prominently demonstrated in the preparation of precursors for targeted cancer therapies and anti-inflammatory drugs.

One notable application is in the synthesis of intermediates for BRAF inhibitors, a class of drugs used in the treatment of melanoma. The BRAF protein is a serine/threonine kinase that plays a critical role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[1][2][3][4] While a direct synthesis of a marketed drug starting from this compound is not prominently documented in publicly available literature, its structural motif is highly relevant. For instance, a closely related compound, 3-bromo-2,4-difluoroaniline, is a known starting material for the synthesis of Vemurafenib (PLX4032), a potent BRAF V600E inhibitor.[5] The bromo and chloro substituents on the aniline ring allow for selective functionalization through cross-coupling reactions to build the complex heterocyclic core of such inhibitors.

Another area of interest is its potential role in the synthesis of soluble epoxide hydrolase (sEH) inhibitors like GSK2256294. sEH is a therapeutic target for inflammatory diseases as it metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs).[6][7][8][9][10] Inhibiting sEH increases the levels of EETs, thereby reducing inflammation. The synthesis of GSK2256294 involves the coupling of a substituted amine with a heterocyclic core, a transformation where this compound could serve as a valuable synthon.[11][12]

Agrochemical Applications

In the field of agrochemicals, this compound is a precursor for the synthesis of potent insecticides and herbicides. The phenylpyrazole class of insecticides, which includes commercially successful products like Fipronil (B1672679), often incorporates a substituted aniline moiety.[13] These insecticides act by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption. The synthesis of novel phenylpyrazole derivatives with enhanced efficacy and selectivity can be achieved by utilizing functionalized anilines such as this compound.[14]

Key Synthetic Transformations

The reactivity of this compound is dominated by the presence of the amino group and two different halogen atoms, allowing for a range of selective chemical modifications. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for elaborating the structure of this intermediate.

Suzuki-Miyaura Coupling: This reaction is employed to form a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. This is a key step in creating biaryl structures, which are common motifs in both pharmaceuticals and agrochemicals.[15][16][17]

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl halide and a primary or secondary amine. This is a crucial transformation for synthesizing complex aniline derivatives.[1][2][6][10][12][18][19][20][21][22][23]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene (B1291829) are presented below.[13]

Method 1: Reduction with Tin(II) Chloride

| Reagent/Parameter | Value |

| Starting Material | 1-bromo-2-chloro-3-nitrobenzene (1.0 eq) |

| Reducing Agent | SnCl₂ (5.0 eq) |

| Solvent | Ethanol (B145695) |

| Temperature | Reflux |

| Reaction Time | 3 hours |

| Yield | 55.2% |

Protocol:

-

A mixture of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and SnCl₂ (12.97 g, 57.20 mmol) in ethanol (60 mL) is stirred and heated at reflux for 3 hours.[13]

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with deionized water.

-

The product is extracted with ethyl acetate (B1210297).

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:50) to afford this compound as an off-white solid (1.3 g, 55.2% yield).[13]

Method 2: Reduction with Iron Powder

| Reagent/Parameter | Value |

| Starting Material | 1-bromo-2-chloro-3-nitrobenzene (1.0 eq) |

| Reducing Agent | Iron powder (3.0 eq) |

| Solvents | Acetic acid, Ethanol, Water |

| Temperature | Room Temperature |

| Reaction Time | 16 hours |

| Yield | 100% |

Protocol:

-

To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions.[13]

-

The resulting mixture is stirred at room temperature for 16 hours.

-

The reaction is neutralized with 5 N NaOH solution.

-

The mixture is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product (14.0 g, 100% yield).[13]

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

| Reagent/Parameter | Molar Ratio/Condition |

| This compound | 1.0 eq |

| Arylboronic acid | 1.2 - 2.0 eq |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.02 - 0.10 eq |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 eq |

| Solvent (e.g., Dioxane/Water, Toluene, DMF) | - |

| Temperature | 80 - 120 °C |

| Reaction Time | 4 - 24 hours |

Protocol:

-

In a Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of ligand and base is critical for achieving high yields.

| Reagent/Parameter | Molar Ratio/Condition |

| This compound | 1.0 eq |

| Amine | 1.2 eq |

| Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | 0.01 - 0.05 eq |

| Ligand (e.g., XPhos, RuPhos, BINAP) | 0.02 - 0.10 eq |

| Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | 1.4 - 2.5 eq |

| Solvent (e.g., Toluene, Dioxane) | - |

| Temperature | 80 - 110 °C |

| Reaction Time | 2 - 24 hours |

Protocol:

-

To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Heat the mixture to the specified temperature and stir for the indicated time.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Visualizations

Caption: Synthetic routes to and key applications of this compound.

References

- 1. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jgu.garmian.edu.krd [jgu.garmian.edu.krd]

- 5. US20130030190A1 - Process for synthesis fipronil - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]

- 8. US9029564B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]